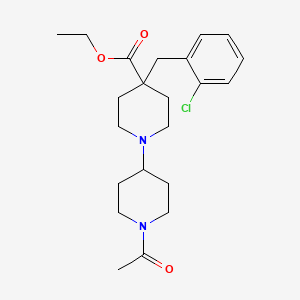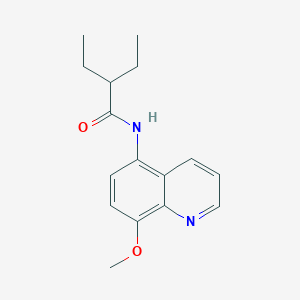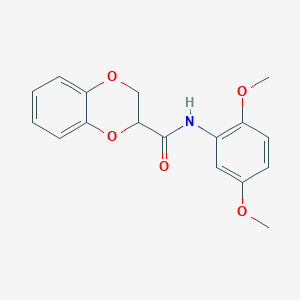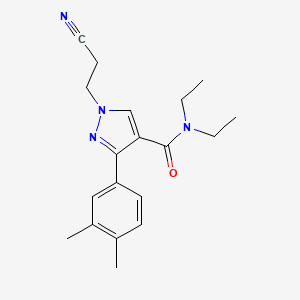![molecular formula C17H17ClN2O3 B4889185 N-(4-chlorophenyl)-N'-[2-(4-methoxyphenyl)ethyl]ethanediamide](/img/structure/B4889185.png)
N-(4-chlorophenyl)-N'-[2-(4-methoxyphenyl)ethyl]ethanediamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(4-chlorophenyl)-N'-[2-(4-methoxyphenyl)ethyl]ethanediamide, also known as CEP-11004, is a chemical compound that has gained significant attention in the field of scientific research due to its potential therapeutic applications. This compound belongs to the class of amide derivatives and has been synthesized using various methods.
作用机制
N-(4-chlorophenyl)-N'-[2-(4-methoxyphenyl)ethyl]ethanediamide exerts its therapeutic effects by modulating various signaling pathways involved in cell growth, inflammation, and immune response. It has been shown to inhibit the activity of NF-κB, a transcription factor that regulates the expression of various genes involved in inflammation and cell survival. N-(4-chlorophenyl)-N'-[2-(4-methoxyphenyl)ethyl]ethanediamide also inhibits the activity of STAT3, a transcription factor that plays a critical role in cancer cell growth and immune response. Furthermore, N-(4-chlorophenyl)-N'-[2-(4-methoxyphenyl)ethyl]ethanediamide has been shown to inhibit the activity of histone deacetylases (HDACs), enzymes that regulate gene expression by modifying chromatin structure.
Biochemical and Physiological Effects:
N-(4-chlorophenyl)-N'-[2-(4-methoxyphenyl)ethyl]ethanediamide has been shown to have various biochemical and physiological effects. It can inhibit the growth of cancer cells by inducing apoptosis and cell cycle arrest. It also has anti-inflammatory properties and can suppress the production of pro-inflammatory cytokines. Furthermore, N-(4-chlorophenyl)-N'-[2-(4-methoxyphenyl)ethyl]ethanediamide has been shown to modulate the immune response by suppressing the activity of T cells and B cells.
实验室实验的优点和局限性
N-(4-chlorophenyl)-N'-[2-(4-methoxyphenyl)ethyl]ethanediamide has several advantages for lab experiments. It is stable and can be easily synthesized in high yield with high purity. It has also been extensively studied for its therapeutic potential, making it a well-characterized compound. However, there are some limitations associated with N-(4-chlorophenyl)-N'-[2-(4-methoxyphenyl)ethyl]ethanediamide. It has poor solubility in water, which can limit its use in certain experiments. Furthermore, its mechanism of action is not fully understood, which can make it challenging to interpret the results of experiments.
未来方向
There are several future directions for research on N-(4-chlorophenyl)-N'-[2-(4-methoxyphenyl)ethyl]ethanediamide. One area of interest is the development of novel formulations that can improve its solubility and bioavailability. Another area of interest is the identification of its molecular targets and downstream signaling pathways. Furthermore, N-(4-chlorophenyl)-N'-[2-(4-methoxyphenyl)ethyl]ethanediamide can be used as a lead compound for the development of new drugs with improved therapeutic properties. Finally, more studies are needed to explore the potential of N-(4-chlorophenyl)-N'-[2-(4-methoxyphenyl)ethyl]ethanediamide in the treatment of various diseases, including cancer, inflammation, and autoimmune disorders.
Conclusion:
In conclusion, N-(4-chlorophenyl)-N'-[2-(4-methoxyphenyl)ethyl]ethanediamide is a chemical compound with significant potential for therapeutic applications. It has been synthesized using various methods and has been extensively studied for its biochemical and physiological effects. N-(4-chlorophenyl)-N'-[2-(4-methoxyphenyl)ethyl]ethanediamide exerts its therapeutic effects by modulating various signaling pathways involved in cell growth, inflammation, and immune response. While there are some limitations associated with N-(4-chlorophenyl)-N'-[2-(4-methoxyphenyl)ethyl]ethanediamide, there are several future directions for research on this compound that can lead to the development of new drugs with improved therapeutic properties.
合成方法
N-(4-chlorophenyl)-N'-[2-(4-methoxyphenyl)ethyl]ethanediamide has been synthesized using various methods, including the reaction of 4-chloroaniline with 4-methoxyphenylethylamine followed by reaction with ethanediamine. Another method involves the reaction of 4-chloroaniline with 4-methoxyphenylethylamine in the presence of a catalyst, followed by reaction with ethanediamine. These methods have been optimized to obtain a high yield of N-(4-chlorophenyl)-N'-[2-(4-methoxyphenyl)ethyl]ethanediamide with high purity.
科学研究应用
N-(4-chlorophenyl)-N'-[2-(4-methoxyphenyl)ethyl]ethanediamide has been extensively studied for its potential therapeutic applications in various diseases, including cancer, inflammation, and autoimmune disorders. Studies have shown that N-(4-chlorophenyl)-N'-[2-(4-methoxyphenyl)ethyl]ethanediamide can inhibit the growth of cancer cells and induce apoptosis. It has also been shown to have anti-inflammatory properties and can suppress the production of pro-inflammatory cytokines. Furthermore, N-(4-chlorophenyl)-N'-[2-(4-methoxyphenyl)ethyl]ethanediamide has been shown to have immunomodulatory effects, making it a potential therapeutic agent for autoimmune disorders.
属性
IUPAC Name |
N'-(4-chlorophenyl)-N-[2-(4-methoxyphenyl)ethyl]oxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17ClN2O3/c1-23-15-8-2-12(3-9-15)10-11-19-16(21)17(22)20-14-6-4-13(18)5-7-14/h2-9H,10-11H2,1H3,(H,19,21)(H,20,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NKSGMKQNZGEGQZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CCNC(=O)C(=O)NC2=CC=C(C=C2)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17ClN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N1-(4-chlorophenyl)-N2-(4-methoxyphenethyl)oxalamide | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![5-(2-furyl)-N-(4-methoxybenzyl)-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-3-carboxamide](/img/structure/B4889118.png)
![4-{[(4-chlorophenyl)thio]methyl}-N-[2-(trifluoromethyl)phenyl]benzamide](/img/structure/B4889133.png)
![{1-[(6-phenylimidazo[2,1-b][1,3]thiazol-3-yl)carbonyl]-4-piperidinyl}methanol](/img/structure/B4889143.png)
![5-(3,4-dimethoxyphenyl)-1-(3-methylphenyl)-3-[(3-methylphenyl)amino]-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B4889149.png)
![1-bromo-2-[2-(3-ethoxyphenoxy)ethoxy]benzene](/img/structure/B4889170.png)
![N-{2-[(4-chlorobenzyl)thio]ethyl}-N'-(4-chlorophenyl)urea](/img/structure/B4889177.png)
![1-[2-(2,4-dimethylphenoxy)ethoxy]-2-methoxy-4-methylbenzene](/img/structure/B4889191.png)


![5-{3-[2-(3-ethyl-5-methylphenoxy)ethoxy]benzylidene}-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B4889206.png)

![N~2~-(4-bromophenyl)-N~1~-(sec-butyl)-N~2~-[(4-methylphenyl)sulfonyl]glycinamide](/img/structure/B4889216.png)
